molecular formula C9H8FNO2 B6161943 2-fluoro-5-formyl-N-methylbenzamide CAS No. 1289008-60-1

2-fluoro-5-formyl-N-methylbenzamide

Cat. No.: B6161943
CAS No.: 1289008-60-1
M. Wt: 181.2
InChI Key:
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Description

2-fluoro-5-formyl-N-methylbenzamide is a type of fluorobenzamide. It is synthesized through the reaction of 2-fluoro-5-nitrobenzamide and methyl orthoformate at elevated temperatures in the presence of a catalytic amount of p. The molecular formula of this compound is C9H8FNO2 and it has a molecular weight of 181.16 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-fluoro-5-nitrobenzamide and methyl orthoformate at elevated temperatures. In a related synthesis process, 2-Fluoro-5-formyl benzonitrile was dissolved in tetrahydrofuran, followed by the addition of triethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C9H8FNO2 . This indicates that the molecule is composed of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Safety and Hazards

The safety data sheet for a related compound, 2-Fluoro-5-formylbenzonitrile, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-formyl-N-methylbenzamide involves the introduction of a formyl group and a fluorine atom onto a N-methylbenzamide molecule.", "Starting Materials": [ "N-methylbenzamide", "2-fluorobenzaldehyde", "sodium borohydride", "acetic acid", "sodium acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve N-methylbenzamide in methanol and add sodium borohydride. Stir the mixture at room temperature for 1 hour to reduce the amide group to an amine.", "Step 2: Add 2-fluorobenzaldehyde to the reaction mixture and stir at room temperature for 2 hours to form the imine intermediate.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours to hydrolyze the imine to the corresponding amine.", "Step 4: Add sodium acetate to the reaction mixture and stir at room temperature for 1 hour to form the formylated amine intermediate.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic conditions.", "Step 6: Add sodium hydroxide to the reaction mixture to adjust the pH to basic conditions.", "Step 7: Add 2-fluorobenzaldehyde to the reaction mixture and stir at room temperature for 2 hours to form the final product, 2-fluoro-5-formyl-N-methylbenzamide.", "Step 8: Isolate the product by filtration and wash with water." ] }

1289008-60-1

Molecular Formula

C9H8FNO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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